14-Phenylpropoxymetopon is a synthetic compound belonging to the class of morphinan derivatives, specifically designed as a potent analgesic. This compound is notable for its high binding affinity to opioid receptors, particularly the mu, delta, and kappa receptors, making it a subject of interest in pain management research. The introduction of the phenylpropoxy group at position 14 enhances its pharmacological profile compared to its analogs, such as 14-methoxymetopon.
The compound is derived from modifications of morphinan structures, which are well-established in opioid pharmacology. The synthesis of 14-phenylpropoxymetopon and its analogs has been extensively documented in various studies, highlighting their biological evaluations and potential therapeutic applications .
14-Phenylpropoxymetopon falls under the classification of:
The synthesis of 14-phenylpropoxymetopon involves several key steps that typically include:
A common method involves reductive amination where glycine tert-butyl ester hydrochloride is reacted with morphinan derivatives in a solvent mixture of dimethylformamide and methanol at room temperature. This process allows for the formation of various analogs which are then evaluated for their binding affinities and pharmacological activities .
The molecular formula for 14-phenylpropoxymetopon is C22H29NO3, indicating it contains:
The structure features a morphinan backbone with a phenylpropoxy substituent at the 14-position.
The compound's molecular weight is approximately 357.47 g/mol. Structural analysis often employs techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the integrity and purity of synthesized compounds .
14-Phenylpropoxymetopon undergoes various chemical reactions typical for morphinan derivatives, including:
In vitro studies demonstrate that modifications at position 14 significantly affect receptor binding profiles, enhancing affinity for delta and kappa receptors while maintaining substantial mu receptor activity .
The mechanism by which 14-phenylpropoxymetopon exerts its analgesic effects primarily involves:
Pharmacological evaluations have shown that this compound exhibits enhanced potency compared to traditional opioids, with significant antinociceptive effects observed in animal models .
Relevant data from studies indicate that modifications can lead to variations in solubility and stability profiles .
14-Phenylpropoxymetopon has significant potential applications in:
Research continues to explore its efficacy and safety compared to existing opioids, aiming to mitigate side effects commonly associated with opioid therapy .
The development of 14-alkoxymorphinan derivatives represents a strategic effort to enhance the therapeutic potential of opioid analgesics while mitigating adverse effects. PPOM emerged from systematic structure-activity relationship (SAR) studies in the early 2000s, building upon earlier observations that 14-oxygenation significantly enhances opioid receptor affinity and antinociceptive potency. The foundational work by Schmidhammer and colleagues demonstrated that substituting the 14-hydroxy group of metopon (a 5-methyl-dihydromorphinone derivative) with alkoxy moieties yielded compounds with exceptional pharmacological profiles. PPOM (14-phenylpropoxymetopon) was first synthesized and evaluated in 2003 as part of a series investigating 14-alkoxymetopon analogues. This work revealed that the introduction of a γ-phenylpropoxy group at C-14 conferred unprecedented analgesic efficacy, surpassing even etorphine—a potent opioid used in veterinary medicine [1] [4].
Table 1: Key 14-Alkoxymorphinan Derivatives and Their Discovery Timeline
Compound | Chemical Modification | Reported Year | Primary Pharmacological Advancement |
---|---|---|---|
14-Methoxymetopon | 14-OCH₃ | 1980s | Enhanced µOR affinity and antinociception |
14-Phenylpropoxymetopon | 14-O(CH₂)₃C₆H₅ | 2003 | Exceptional potency (25x etorphine in tail-flick test) |
14-O-Phenylpropyloxymorphone | 14-O(CH₂)₃C₆H₅ on oxymorphone | 2018 | Mixed µ/δ/κ agonism with reduced constipation |
PPOM (IUPAC name: 3-Hydroxy-14-(3-phenylpropoxy)-5-methyl-7,8-dihydro-4,5α-epoxy-17-methylmorphinan-6-one) belongs to the N-methylmorphinan-6-one class of opioids, characterized by a phenanthrene backbone with a ketone at C-6 and an epoxy bridge between C-4 and C-5. Its molecular formula is C₂₇H₃₁NO₄ (molar mass: 433.55 g/mol). Key structural features include:
X-ray crystallography and molecular docking studies confirm that the 14-phenylpropoxy chain adopts an extended conformation, enabling hydrophobic interactions within the µOR binding pocket. The phenyl ring engages in π-π stacking with HIS297, while the propoxy linker optimizes spatial orientation toward transmembrane helix 6 (TM6) [7].
PPOM functions as a high-potency multi-opioid receptor agonist, binding to µOR, δOR (delta), and κOR (kappa) subtypes with subnanomolar to low nanomolar affinity. Its unique pharmacological profile is characterized by:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0